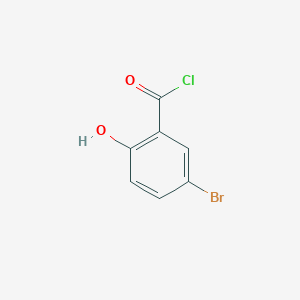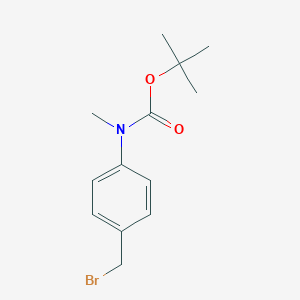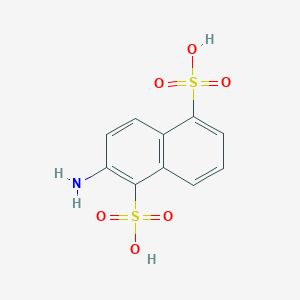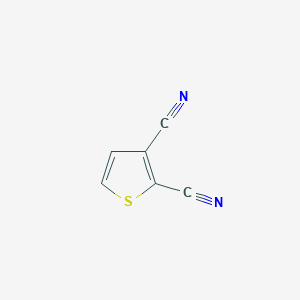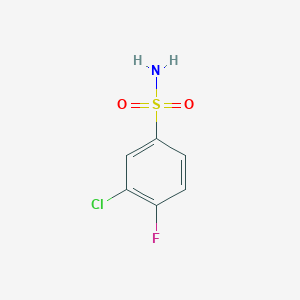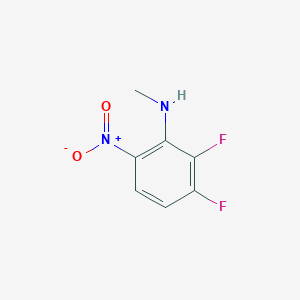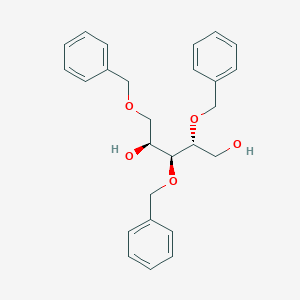
(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Tri-O-benzyl-L-threitol and is a chiral molecule that exists in two enantiomeric forms. The synthesis of this compound is challenging due to its complex structure, but recent advancements in synthetic methods have made it possible to produce it in large quantities.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is not well understood. However, it is believed to act as a chiral catalyst in various reactions due to its chiral structure. This compound has been shown to exhibit excellent enantioselectivity in asymmetric synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. It has also been shown to exhibit low inhibitory effects on various enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is its chiral structure, which makes it an excellent chiral building block and chiral auxiliary in various reactions. This compound also exhibits excellent enantioselectivity in asymmetric synthesis reactions. However, the synthesis of this compound is challenging and requires several steps, making it relatively expensive to produce.
Direcciones Futuras
There are several future directions for the research on (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol. One of the main areas of research is the development of more efficient and cost-effective synthetic methods for producing this compound. Another area of research is the exploration of its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Additionally, more studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Sharpless asymmetric dihydroxylation method. This method involves the reaction of an alkene with osmium tetroxide and a chiral ligand to produce a diol. The diol is then protected using benzyl groups to produce (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol. Other methods for synthesizing this compound include the reduction of a corresponding ketone and the oxidation of a corresponding alcohol.
Aplicaciones Científicas De Investigación
(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol has potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. In material science, this compound has been used as a monomer for the synthesis of chiral polymers.
Propiedades
Número CAS |
131897-00-2 |
|---|---|
Nombre del producto |
(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol |
Fórmula molecular |
C26H30O5 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol |
InChI |
InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1 |
Clave InChI |
NJEJAQAZBITKET-NXCFDTQHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES |
C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Sinónimos |
1,3,4-Tris-O-(phenylmethyl)-D-ribitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



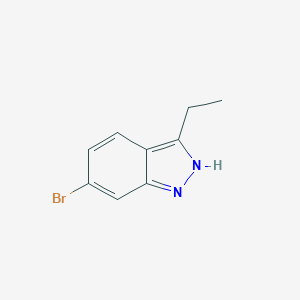
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)
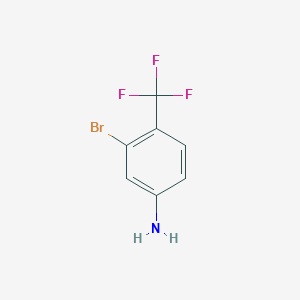
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)
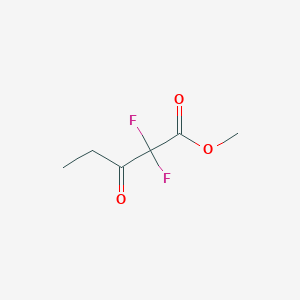
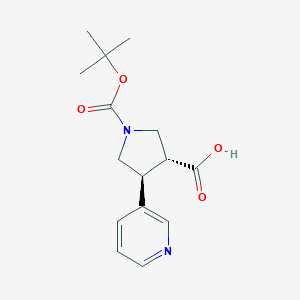
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
